N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an ethoxy group, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, would be essential to achieve high-quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interaction with specific molecular targets. The nitro group and the pyridine moiety are key functional groups that can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine: Similar in structure but lacks the nitro group.
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide: Similar but without the pyridine moiety.
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(methyl)benzamide: Similar but with a simpler substituent.
Uniqueness: N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide stands out due to its combination of functional groups, which provides a unique balance of reactivity and biological activity. This makes it particularly versatile and valuable in various applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-7-5-8-19-20(18)24-22(31-19)25(14-16-6-3-4-13-23-16)21(27)15-9-11-17(12-10-15)26(28)29/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUORODJFPOZZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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